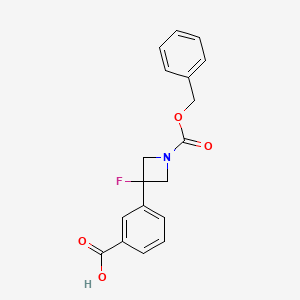
3-(1-((Benzyloxy)carbonyl)-3-fluoroazetidin-3-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-((Benzyloxy)carbonyl)-3-fluoroazetidin-3-yl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a fluoroazetidine ring via a benzyloxycarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((Benzyloxy)carbonyl)-3-fluoroazetidin-3-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Fluoroazetidine Ring: This can be achieved through the cyclization of a suitable precursor, such as a fluoro-substituted amine, under basic conditions.
Introduction of the Benzyloxycarbonyl Group: The fluoroazetidine intermediate is then reacted with benzyl chloroformate in the presence of a base to introduce the benzyloxycarbonyl protecting group.
Coupling with Benzoic Acid: Finally, the protected fluoroazetidine is coupled with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
3-(1-((Benzyloxy)carbonyl)-3-fluoroazetidin-3-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The fluoroazetidine ring can be reduced under specific conditions to yield different azetidine derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Various azetidine derivatives.
Substitution: Compounds with different functional groups replacing the benzyloxycarbonyl group.
科学的研究の応用
3-(1-((Benzyloxy)carbonyl)-3-fluoroazetidin-3-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(1-((Benzyloxy)carbonyl)-3-fluoroazetidin-3-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The fluoroazetidine ring and benzyloxycarbonyl group can influence the compound’s binding affinity and specificity, leading to desired biological effects.
類似化合物との比較
Similar Compounds
3-(1-((Benzyloxy)carbonyl)-3-chloroazetidin-3-yl)benzoic acid: Similar structure but with a chlorine atom instead of fluorine.
3-(1-((Benzyloxy)carbonyl)-3-methylazetidin-3-yl)benzoic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluoroazetidine ring in 3-(1-((Benzyloxy)carbonyl)-3-fluoroazetidin-3-yl)benzoic acid imparts unique chemical and biological properties, such as increased stability and specific interactions with molecular targets, which may not be observed in its analogs with different substituents.
特性
分子式 |
C18H16FNO4 |
|---|---|
分子量 |
329.3 g/mol |
IUPAC名 |
3-(3-fluoro-1-phenylmethoxycarbonylazetidin-3-yl)benzoic acid |
InChI |
InChI=1S/C18H16FNO4/c19-18(15-8-4-7-14(9-15)16(21)22)11-20(12-18)17(23)24-10-13-5-2-1-3-6-13/h1-9H,10-12H2,(H,21,22) |
InChIキー |
PVHUDCXTCBDQRI-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)(C3=CC=CC(=C3)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



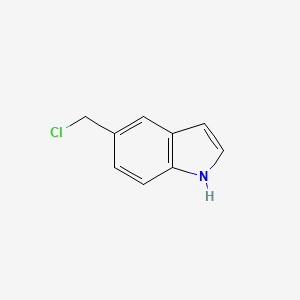
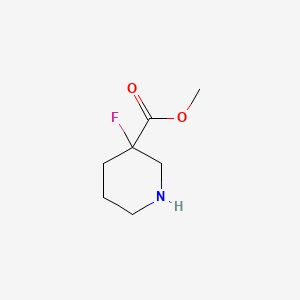


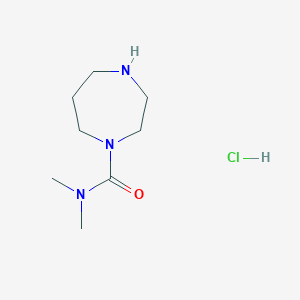
![1-[(Cyclopropylmethyl)amino]-2-methylpropan-2-ol hydrochloride](/img/structure/B13516796.png)

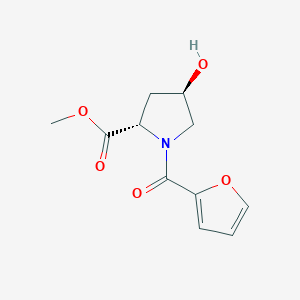
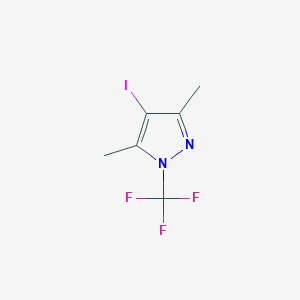
![1-[4-(1H-pyrazol-4-yl)thiophen-2-yl]methanaminedihydrochloride](/img/structure/B13516820.png)
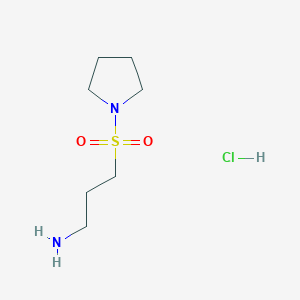

![Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate](/img/structure/B13516839.png)
